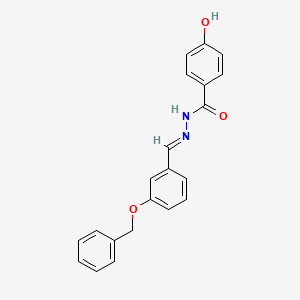

N'-(3-(Benzyloxy)benzylidene)-4-hydroxybenzohydrazide

Description

Chemical Identity and Nomenclature

This compound is systematically named according to IUPAC conventions as 2-hydroxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide . Its molecular formula, C~21~H~18~N~2~O~3~ , reflects a molecular weight of 346.39 g/mol , with a monoisotopic mass of 346.131742 Da . The compound is registered under CAS No. 386284-06-6 and is alternatively identified by synonyms such as N′-{(E)-[3-(Benzyloxy)phenyl]methylene}-4-hydroxybenzohydrazide and ARONIS000653 .

Table 1: Key Identifiers of this compound

| Property | Value |

|---|---|

| IUPAC Name | 2-hydroxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide |

| Molecular Formula | C~21~H~18~N~2~O~3~ |

| CAS Number | 386284-06-6 |

| SMILES Notation | C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)C3=CC=C(C=C3)O |

| InChI Key | BOEFVERUHKPCBD-HYARGMPZSA-N |

Structural Features and Functional Groups

The compound’s structure integrates three distinct aromatic systems interconnected via functional groups:

- Benzyloxy Group : A phenyl ring (C~6~H~5~) attached to an oxygen atom at the 3-position of the central benzene ring.

- Imine Linkage (C=N) : Formed via Schiff base condensation between the aldehyde group of 3-(benzyloxy)benzaldehyde and the hydrazide group of 4-hydroxybenzohydrazide.

- Hydroxybenzohydrazide Moiety : A para-hydroxylated benzene ring bonded to a hydrazide (-CONHNH~2~) group.

The E-configuration of the imine bond is confirmed by the stereodescriptor in its IUPAC name and the SMILES notation’s “/C=N/” syntax. The molecule’s planarity is disrupted by the benzyloxy group, introducing steric effects that influence its reactivity and solubility.

Key Functional Groups and Their Roles

Historical Context in Schiff Base Research

Schiff bases, first reported by Hugo Schiff in 1864, are imine derivatives formed via the condensation of primary amines with carbonyl compounds. Their reversible C=N bond formation and metal-coordinating properties have made them foundational in coordination chemistry. This compound belongs to the hydrazide subclass of Schiff bases, where the amine component is a hydrazide (-CONHNH~2~).

The integration of benzyloxy groups into Schiff bases emerged in the late 20th century as researchers sought to modulate electronic and steric properties for applications in catalysis and supramolecular chemistry. This compound’s synthesis represents a strategic fusion of aromatic ether and hydrazide functionalities, reflecting modern trends in designing multifunctional ligands for metal-organic frameworks.

Milestones in Schiff Base Chemistry

Properties

CAS No. |

386284-06-6 |

|---|---|

Molecular Formula |

C21H18N2O3 |

Molecular Weight |

346.4 g/mol |

IUPAC Name |

4-hydroxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide |

InChI |

InChI=1S/C21H18N2O3/c24-19-11-9-18(10-12-19)21(25)23-22-14-17-7-4-8-20(13-17)26-15-16-5-2-1-3-6-16/h1-14,24H,15H2,(H,23,25)/b22-14+ |

InChI Key |

BOEFVERUHKPCBD-HYARGMPZSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)C3=CC=C(C=C3)O |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)C3=CC=C(C=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-(Benzyloxy)benzylidene)-4-hydroxybenzohydrazide typically involves the condensation of 3-(benzyloxy)benzaldehyde with 4-hydroxybenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for N’-(3-(Benzyloxy)benzylidene)-4-hydroxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Oxidation Reactions

The hydrazone’s C=N bond and aromatic systems undergo oxidation under controlled conditions:

-

N-Oxide Formation : Treatment with hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) or potassium permanganate (KMnO<sub>4</sub>) oxidizes the hydrazone’s nitrogen to form N-oxide derivatives.

-

Aromatic Ring Oxidation : Strong oxidants like chromium trioxide (CrO<sub>3</sub>) can hydroxylate or cleave the benzyloxy-substituted ring.

Example Reaction:

Hydrolysis Reactions

The hydrazone bond (C=N) is susceptible to hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Hydrochloric acid (HCl) in aqueous ethanol cleaves the C=N bond, regenerating 4-hydroxybenzohydrazide and 3-(benzyloxy)benzaldehyde.

-

Basic Hydrolysis : Sodium hydroxide (NaOH) degrades the compound into smaller fragments, including phenolic derivatives.

Conditions and Products:

| Reagent | Conditions | Products |

|---|---|---|

| HCl (1M) | Ethanol/H<sub>2</sub>O, reflux | 4-Hydroxybenzohydrazide, aldehyde |

| NaOH (1M) | Aqueous, 80°C | Phenolic fragments, ammonia |

Reduction Reactions

The C=N bond is reduced to a C–N single bond using:

-

Catalytic Hydrogenation : H<sub>2</sub> gas with palladium on carbon (Pd/C) yields the corresponding hydrazine derivative.

-

Borohydride Reduction : Sodium borohydride (NaBH<sub>4</sub>) selectively reduces the imine group without affecting other functional groups.

Example:

Mechanistic Insights

-

Schiff Base Formation : The condensation proceeds via nucleophilic attack of the hydrazide’s NH<sub>2</sub> group on the aldehyde’s carbonyl carbon, followed by dehydration .

-

Oxidation Selectivity : Electron-rich aromatic rings direct oxidation to para/ortho positions, while steric effects influence N-oxide formation.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of N'-(3-(benzyloxy)benzylidene)-4-hydroxybenzohydrazide is its antimicrobial activity . Research has shown that derivatives of benzylidene-4-hydroxybenzohydrazide exhibit significant antibacterial and antifungal properties.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various derivatives against common pathogens, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined for these compounds, revealing varying degrees of effectiveness.

| Compound | MIC (ppm) | Target Organism |

|---|---|---|

| This compound | >1000 | E. coli |

| N'-(4-Methoxybenzylidene)-2-hydroxybenzohydrazide | 120 | E. coli |

| Metal Complex of this compound | Varies | S. aureus, A. niger |

This table illustrates the moderate antibacterial activity of this compound compared to its derivatives, which showed enhanced efficacy.

Antifungal Properties

In addition to its antibacterial properties, this compound has been tested for antifungal activity against species such as Candida albicans. The results indicated that certain derivatives exhibited promising antifungal effects, suggesting potential use in treating fungal infections.

Anticancer Potential

This compound has also been investigated for its anticancer properties . Research indicates that this compound can induce apoptosis in cancer cell lines through various mechanisms.

Case Study: Inhibition of Cancer Cell Proliferation

A study focused on the effects of this compound on cancer cells showed that it significantly inhibited cell proliferation by targeting specific signaling pathways involved in cancer progression, such as the NFκB/IL-6/STAT3 pathway. This pathway is crucial for inflammation and cancer development, making it a vital target for therapeutic intervention.

Mechanistic Insights

The mechanism by which this compound exerts its biological effects has been explored through molecular docking studies and biochemical assays. These studies revealed that the compound interacts with key proteins involved in cell signaling and microbial resistance.

Synthesis and Structural Modifications

The synthesis of this compound typically involves a condensation reaction between appropriate hydrazides and aldehydes. Structural modifications can enhance its biological activity, allowing researchers to tailor compounds for specific applications in drug development.

Mechanism of Action

The mechanism of action of N’-(3-(Benzyloxy)benzylidene)-4-hydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical and Optical Properties

- Crystal Structure : The benzyloxy group may introduce steric hindrance, affecting crystal packing. For example, CBHB (4-chloro derivative) forms ordered crystals suitable for optical applications, while methoxy-substituted analogs (e.g., in ) exhibit positional disorder in the benzohydrazide ring .

- Nonlinear Optical (NLO) Properties: CBHB and DEABHB (4-diethylamino derivative) demonstrate strong two-photon absorption, attributed to electron-donating substituents. The benzyloxy group’s electron-donating nature could similarly enhance NLO performance, though experimental data are needed .

Key Research Findings

Antimicrobial Activity : Substituted benzylidene groups (e.g., chloro, nitro) enhance activity against Gram-positive bacteria, while benzyloxy groups may target different microbial pathways .

Structural Insights : Crystal disorder in methoxy-substituted analogs contrasts with ordered packing in chloro derivatives, highlighting substituent effects on solid-state behavior .

Biological Activity

N'-(3-(Benzyloxy)benzylidene)-4-hydroxybenzohydrazide is a compound of significant interest due to its potential biological activities, particularly in the realms of antimicrobial, anticancer, and enzyme inhibition. This article examines the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

This compound is synthesized through a condensation reaction between 3-benzyloxybenzaldehyde and 4-hydroxybenzohydrazide. Its structure features a hydrazone linkage that is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of benzylidene benzohydrazides exhibit antimicrobial properties against various pathogens. For instance, studies have shown that related compounds demonstrate significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The presence of specific substituents on the aromatic rings influences the potency of these compounds, with certain modifications leading to enhanced activity.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

| N-benzylidene-2-hydroxybenzohydrazide | Aspergillus niger | 64 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study highlighted its ability to inhibit ribonucleotide reductase (RR), an enzyme critical for DNA synthesis in cancer cells. The inhibition was found to be reversible, suggesting potential therapeutic applications in cancer treatment.

Case Study: Inhibition of Ribonucleotide Reductase

- Compound : this compound

- Target : Human ribonucleotide reductase

- IC50 : 5.3 µM

- Mechanism : Competitive inhibition at the catalytic site.

Enzyme Inhibition Studies

The compound has been tested for its inhibitory effects on various enzymes:

-

α-Glucosidase Inhibition : The compound exhibited noncompetitive inhibition with IC50 values ranging from 0.01 to 0.648 µM, indicating strong potential as an antidiabetic agent.

Table 2: α-Glucosidase Inhibition Potency

Compound IC50 (µM) This compound 0.01 Acarbose (Control) 752.10 -

Monoamine Oxidase (MAO) Inhibition : Some derivatives showed potent inhibition against MAO-A and MAO-B, which are implicated in neurodegenerative diseases.

Table 3: MAO Inhibition Potency

Compound MAO-A IC50 (µM) MAO-B IC50 (µM) This compound 1.54 3.64

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to its structural features. The presence of electron-donating groups like methoxy enhances its biological activity by improving solubility and interaction with target enzymes or receptors.

Q & A

Q. What are the standard synthetic routes for N'-(3-(Benzyloxy)benzylidene)-4-hydroxybenzohydrazide, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via Schiff base condensation between 4-hydroxybenzohydrazide and 3-benzyloxybenzaldehyde. Key steps include:

- Reagent stoichiometry : A 1:1 molar ratio of hydrazide to aldehyde in ethanol under reflux (4–6 hours) .

- Catalysis : Acidic (e.g., glacial acetic acid) or microwave-assisted conditions improve reaction efficiency, reducing time to 30–60 minutes with yields >80% .

- Purification : Recrystallization from ethanol or chromatography for high-purity isolates. Methodological Note: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and confirm product identity via FT-IR (C=N stretch at ~1600 cm⁻¹) and ¹H NMR (imine proton at δ 8.3–8.5 ppm) .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

Single-crystal X-ray diffraction (SC-XRD) reveals:

- Planarity : The hydrazone backbone (C=N–N–C=O) and aromatic rings form a near-planar structure, with dihedral angles <10° between rings .

- Hydrogen bonding : Intra- and intermolecular O–H⋯N and N–H⋯O bonds create a 3D network. Water molecules in the lattice further stabilize via O–H⋯O interactions .

- Packing : π-π stacking (3.5–4.0 Å) between benzyloxy and hydroxybenzene rings enhances stability . Methodological Note: Use SHELX programs for structure refinement, ensuring R-factor <0.05 for high reliability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in bioactivity (e.g., antibacterial vs. anticancer) arise from:

- Substituent effects : Electron-withdrawing groups (e.g., halogens) enhance antibacterial activity by increasing membrane permeability, while electron-donating groups (e.g., methoxy) favor anticancer activity via ROS generation .

- Assay conditions : Variations in bacterial strains (Gram-positive vs. Gram-negative) or cancer cell lines (e.g., MCF-7 vs. HeLa) affect results. Standardize protocols using CLSI guidelines for antimicrobial testing and MTT assays for cytotoxicity . Methodological Note: Perform dose-response curves (IC₅₀/EC₅₀) and compare with positive controls (e.g., cisplatin for anticancer studies) .

Q. How does coordination with transition metals modulate the insulin-enhancing or antitumor properties of this compound?

Vanadium(IV/V) or copper(II) complexes exhibit enhanced bioactivity due to:

- Metal-ligand synergy : The hydrazone acts as a tridentate ligand (via O, N, O donors), forming stable octahedral complexes that improve cellular uptake .

- Redox activity : Vanadium complexes catalyze glucose oxidation, mimicking insulin signaling pathways .

- DNA interaction : Copper complexes induce DNA strand breaks via ROS-mediated mechanisms, validated by comet assays . Methodological Note: Characterize complexes using UV-Vis (ligand-to-metal charge transfer bands) and cyclic voltammetry (redox potentials) .

Q. What computational approaches predict the mesomorphic behavior of liquid-crystalline derivatives of this compound?

For derivatives like (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline:

- DFT optimization : Calculate dipole moments and polarizabilities to assess molecular anisotropy. High dipole moments (>4 D) correlate with smectic phases .

- Mesophase prediction : Use DSC (transition enthalpies) and POM (textural analysis) to identify nematic (ΔH ~5 J/g) or smectic (ΔH >10 J/g) phases .

- Structure-property relationships : Longer alkyl chains (C₈–C₁₂) reduce melting points and stabilize liquid crystallinity .

Data Analysis and Experimental Design

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR, IR) between synthesized batches?

Common issues and solutions:

- Tautomerism : Hydrazone ⇌ enol-imine equilibria cause NMR signal splitting. Use DMSO-d₆ to stabilize the dominant tautomer .

- Impurities : Residual solvents (e.g., ethanol) appear as singlet peaks in ¹H NMR. Employ column chromatography with gradient elution (hexane → ethyl acetate) .

- Crystallinity : Amorphous solids yield broad IR peaks. Recrystallize from DMF/water for improved crystallinity .

Q. What experimental controls are critical when evaluating antioxidant activity of this compound?

Include:

- Positive controls : Ascorbic acid or Trolox for DPPH/ABTS assays .

- Negative controls : Solvent-only samples to rule out interference.

- Concentration gradients : Test 10–100 μM to avoid pro-oxidant effects at high doses.

- Metal chelation assays : Use EDTA to distinguish radical scavenging from metal-binding activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.